molecular formula C25H25FN4O5 B2657389 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one CAS No. 1111158-21-4

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one

Cat. No. B2657389
CAS RN: 1111158-21-4
M. Wt: 480.496
InChI Key: DWKZIVUGAFCJAT-UHFFFAOYSA-N
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Description

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H25FN4O5 and its molecular weight is 480.496. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : The synthesis of related compounds often involves complex reactions, such as the refluxing of specific oxadiazoles with other chemical entities to create new compounds with potential biological activities. For example, the synthesis of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine involved refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies (Mamatha S.V et al., 2019).

Crystal Structure : The characterization of these compounds includes determining their crystal structure through single crystal X-ray diffraction studies. This helps in understanding the molecular geometry and the potential for interactions with biological targets.

Biological Activities

Antibacterial and Antioxidant Activities : Some derivatives exhibit remarkable biological activities, including antibacterial and antioxidant effects. These activities are crucial for developing new therapeutic agents. For instance, specific oxadiazole derivatives have shown superior anti-microbial activity and significant anti-TB activity (Mamatha S.V et al., 2019).

Antitumor Activities : The search for new anticancer agents has led to the synthesis of novel compounds, such as α-aminophosphonate derivatives containing a 2-oxoquinoline structure, showing moderate to high levels of antitumor activities against various cancer cell lines (Yilin Fang et al., 2016).

Anti-Inflammatory and Analgesic Agents : The synthesis and evaluation of novel 4(3H)-quinazolinone derivatives have explored their potential as anti-inflammatory and analgesic agents, underscoring the versatility of these compounds in drug development (A. A. Farag et al., 2012).

properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O5/c1-4-29-14-17(25-27-24(28-35-25)15-5-6-21(32-2)22(11-15)33-3)23(31)16-12-18(26)20(13-19(16)29)30-7-9-34-10-8-30/h5-6,11-14H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKZIVUGAFCJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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